(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Description
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Properties
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c1-3-32-25-15-18(8-13-24(25)33-17-19-6-4-5-7-23(19)27)14-20(16-28)26(30)29-21-9-11-22(31-2)12-10-21/h4-15H,3,17H2,1-2H3,(H,29,30)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTNSJXNUKNTCY-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a synthetic organic molecule that belongs to the class of cinnamide derivatives. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and neuroprotective properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Structural Overview
The structural complexity of this compound includes various functional groups that contribute to its pharmacological properties. The presence of the chlorophenyl, methoxy, and ethoxy groups enhances its interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potential receptor interactions. |
| Methoxy Groups | Increases solubility and may influence binding affinity. |
| Ethoxy Group | Provides steric hindrance that can affect biological activity. |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of cinnamide have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that a related compound significantly inhibited cell proliferation in human leukemia cells (K562) through apoptosis induction and cell cycle arrest .
Case Study:
A related compound was tested against murine L1210 leukemia cells, showing an IC50 value of 15 µM, indicating strong antiproliferative activity .
Neuroprotective Effects
Neuroprotection is another area where this compound shows potential. In vivo studies using models of acute cerebral ischemia have demonstrated that similar compounds can prolong survival time and reduce mortality rates in treated mice .
Research Findings:
In a study involving bilateral common carotid artery occlusion in mice, a related cinnamide derivative exhibited significant neuroprotective effects, with a survival time increase of approximately 30% compared to control groups .
Anti-inflammatory Properties
Compounds in this class have also been evaluated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Data Table: Inhibition of Inflammatory Markers
| Compound | Cytokine Inhibition (%) | Tested Concentration (µM) |
|---|---|---|
| Cinnamide A | 75% | 10 |
| Cinnamide B | 60% | 20 |
| Cinnamide C | 50% | 30 |
Mechanistic Insights
The biological activities of this compound are likely mediated through multiple mechanisms:
- Receptor Binding: The chlorophenyl and methoxy groups facilitate binding to various receptors involved in cancer progression and neurodegeneration.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- Gene Expression Modulation: These compounds may alter the expression levels of genes involved in apoptosis and cell survival pathways.
Preparation Methods
Core Structural Components
The molecule contains three critical subunits:
Strategic Disconnections
- Disconnection A : Cleavage at the enamide C-N bond suggests late-stage coupling of a preformed enamide with 4-methoxyaniline.
- Disconnection B : Separation of the cyanoacrylamide moiety from the diaryl ether fragment enables modular synthesis.
Palladium-Catalyzed Cyanoacrylamide Formation
Reaction Protocol from Liu et al. (2019)
A validated route for analogous compounds employs Pd(OAc)₂ in formic acid:
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 2-Benzhydrylidenepropanedinitrile |
| Catalyst | Pd(OAc)₂ (2.5 mol%) |
| Solvent | HCOOH |
| Temperature | 20°C |
| Time | 4 h |
| Workup | Na₂CO₃ neutralization, CH₂Cl₂ extraction |
| Yield | 78% |
Mechanistic Insights
Palladium facilitates nitrile hydration to form the amide while preserving the α,β-unsaturated system. The (E)-configuration arises from steric hindrance between the aryl groups and cyano moiety during proton elimination.
Electrophilic Amide Activation for Enamide Synthesis
LiHMDS/Tf₂O-Mediated N-Dehydrogenation
Maulide et al. (2021) demonstrated direct conversion of amides to enamides using LiHMDS and Tf₂O:
Optimized Conditions
| Component | Quantity |
|---|---|
| Amide precursor | 0.30 mmol |
| LiHMDS | 4.8 equiv (1 M in THF) |
| Tf₂O | 2.4 equiv |
| Solvent | Et₂O |
| Temperature | -94°C → rt |
| Yield Range | 52–94% |
Critical Factors
- Base Selection : Li⁺ coordination enhances triflate intermediate stability vs. Na/K counterparts.
- Solvent Effects : Et₂O minimizes side reactions compared to THF (84% vs. 94% yield).
- Addition Order : Premixing LiHMDS with amide prevents premature Tf₂O decomposition.
Diaryl Ether Construction
Mitsunobu Coupling for Methoxy-Ether Installation
The 4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl segment can be assembled via Mitsunobu reaction:
Representative Procedure
- Protect 3-ethoxyphenol with TBSCl.
- React with 2-chlorobenzyl alcohol using DIAD/PPh₃.
- Deprotect with TBAF to yield diaryl ether.
Yield Data
| Step | Yield |
|---|---|
| Protection | 92% |
| Mitsunobu Coupling | 85% |
| Deprotection | 95% |
Final Amide Coupling Strategies
Schlenk Techniques for Moisture-Sensitive Intermediates
The N-(4-methoxyphenyl) group is introduced via acid chloride coupling:
Protocol from US7199257B1 Patent
- Generate propionamide acid chloride using SOCl₂/DMAc at -15°C.
- Add 4-methoxyaniline with Et₃N as base.
- Isolate via chromatography (petroleum ether:EtOAc 3:1).
Yield Optimization
| Parameter | Effect on Yield |
|---|---|
| Temperature >0°C | ≤40% due to hydrolysis |
| Et₃N:Amine Ratio 1.2:1 | 88% yield |
| Solvent: DCM vs. MeOH | 91% vs. 78% |
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency Comparison
| Method | Steps | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed | 3 | 58% | 120 | Pilot-scale |
| LiHMDS/Tf₂O | 2 | 72% | 240 | Lab-only |
| Patent Method | 4 | 65% | 180 | Industrial |
Key Observations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
